molecular formula C18H14N4O B2740363 N-(4-(5-phenyl-1H-1,2,3-triazol-1-yl)phenyl)but-2-ynamide CAS No. 2097911-57-2

N-(4-(5-phenyl-1H-1,2,3-triazol-1-yl)phenyl)but-2-ynamide

Cat. No.: B2740363
CAS No.: 2097911-57-2
M. Wt: 302.337
InChI Key: HQHAAOXARHDONM-UHFFFAOYSA-N
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Description

N-(4-(5-phenyl-1H-1,2,3-triazol-1-yl)phenyl)but-2-ynamide is a compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Scientific Research Applications

Synthesis and Biological Applications

A study by Ferrini et al. (2015) elaborates on the ruthenium-catalyzed synthesis of 5-amino-1,2,3-triazole-4-carboxylates, which are integral for developing peptidomimetics or biologically active compounds based on the triazole scaffold. This approach overcomes the Dimroth rearrangement challenge, presenting a pathway for synthesizing triazole-containing compounds with potential biological activities, including HSP90 inhibitors (Ferrini et al., 2015).

Corrosion Inhibition

Nahlé et al. (2021) investigated novel ecological triazole derivative corrosion inhibitors, demonstrating their effectiveness against mild steel corrosion in acidic environments. This research highlights the potential of triazole derivatives in protecting industrial materials, showcasing their high inhibition performance and insights into their adsorption mechanisms (Nahlé et al., 2021).

Structural Analysis

Dey et al. (2015) focused on the structural study of nimesulide triazole derivatives, elucidating their crystal structures and analyzing intermolecular interactions. This study provides a foundation for understanding the structural characteristics of triazole derivatives and their potential implications in medicinal chemistry (Dey et al., 2015).

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(5-phenyl-1H-1,2,3-triazol-1-yl)phenyl)but-2-ynamide typically involves a multi-step process. One common method is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), also known as the “click” reaction. This reaction involves the following steps:

    Preparation of Azide Intermediate: The azide intermediate is prepared by reacting 4-iodoaniline with sodium azide in the

Properties

IUPAC Name

N-[4-(5-phenyltriazol-1-yl)phenyl]but-2-ynamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N4O/c1-2-6-18(23)20-15-9-11-16(12-10-15)22-17(13-19-21-22)14-7-4-3-5-8-14/h3-5,7-13H,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQHAAOXARHDONM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CC(=O)NC1=CC=C(C=C1)N2C(=CN=N2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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